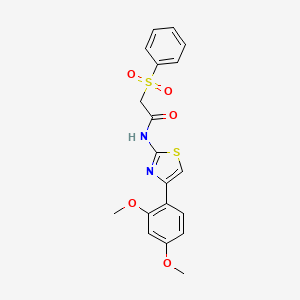

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

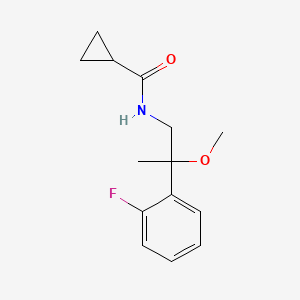

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "BMN-673" and belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors.

Applications De Recherche Scientifique

Synthesis and Structural Characterization

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine, due to its complex structure, is a subject of interest in the synthesis and characterization of novel chemical compounds. Research in this field often explores the reaction of various derivatives to yield new compounds with potential biological activities. For example, the synthesis and characterization of pyrazole derivatives have been explored, revealing their structure through techniques like FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have been studied for their biological activity, including antitumor, antifungal, and antibacterial properties, showcasing the diverse applications of such chemicals in the development of new pharmacophores (Titi et al., 2020).

Antifungal and Antibacterial Applications

The antifungal and antibacterial potential of pyrimidine derivatives, including compounds similar to N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine, has been a significant area of research. Studies have demonstrated that certain derivatives exhibit considerable activity against specific fungi types, such as Aspergillus terreus and Aspergillus niger, pointing towards their utility in developing new antifungal agents. This underscores the role of these compounds in addressing microbial resistance and the need for new antimicrobial drugs (Jafar et al., 2017).

Catalytic and Polymerization Activities

Research has also extended into the catalytic and polymerization potential of pyrimidine derivatives. For instance, the synthesis of complexes with manganese(II) halides using ligands derived from pyrimidine structures has been investigated. These complexes exhibit distinct coordination geometries and magnetic properties, highlighting the versatility of pyrimidine derivatives in developing materials with specific magnetic or catalytic functions. Such studies open up possibilities for these compounds in materials science, especially in creating new magnetic materials or catalysts for chemical reactions (Wu et al., 2004).

Corrosion Inhibition

Another fascinating application area is the use of pyrimidine derivatives as corrosion inhibitors. The effectiveness of these compounds in preventing corrosion in petroleum oil well/tubing steel has been documented. This is particularly relevant in the petroleum industry, where corrosion of infrastructure can lead to significant economic losses and environmental hazards. Pyrimidine-based inhibitors have shown to form protective layers on metal surfaces, significantly mitigating corrosion and suggesting their potential in industrial applications (Sarkar et al., 2020).

Propriétés

IUPAC Name |

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-11-8-13(18(4-6-23-2)5-7-24-3)17-14(16-11)19-10-12(9-15-19)20(21)22/h8-10H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKXRCKAZFPQHHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(CCOC)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-methoxyethyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide](/img/structure/B2450581.png)

![2-phenethyl-1-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline](/img/structure/B2450582.png)

![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)

![1-Cyclohexyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2450600.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)